molecular formula C27H16N2Na2O10S2 B13741675 Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt CAS No. 41011-48-7

Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt

Cat. No.: B13741675
CAS No.: 41011-48-7
M. Wt: 638.5 g/mol
InChI Key: ZVQOYLSDWMLQIW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt (CAS 41011-48-7) is a structurally complex sulfonated anthraquinone-benzoic acid hybrid. Its molecular architecture includes:

  • A 9,10-dihydro-9,10-dioxoanthracene core with a sulfonate group at position 3.
  • An amino-substituted phenoxy bridge connected to a 3-sulfonyl benzoic acid moiety.
  • Two sodium counterions enhancing aqueous solubility .

This compound’s design suggests applications in dyes, pharmaceuticals, or biological systems due to its polar sulfonate groups and redox-active anthraquinone unit. Below, we compare it with structurally similar benzoic acid derivatives to highlight functional and applicative differences.

Properties

CAS No.

41011-48-7

Molecular Formula

C27H16N2Na2O10S2

Molecular Weight

638.5 g/mol

IUPAC Name

disodium;3-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenoxy]sulfonylbenzoate

InChI

InChI=1S/C27H18N2O10S2.2Na/c28-24-21(40(34,35)36)13-20(22-23(24)26(31)19-7-2-1-6-18(19)25(22)30)29-15-8-10-16(11-9-15)39-41(37,38)17-5-3-4-14(12-17)27(32)33;;/h1-13,29H,28H2,(H,32,33)(H,34,35,36);;/q;2*+1/p-2

InChI Key

ZVQOYLSDWMLQIW-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC(=C5)C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt involves multiple steps. The process typically starts with the preparation of the anthracene derivative, followed by sulfonation and amination reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of strong acids for sulfonation and controlled heating for the amination steps. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sulfonated and aminated derivatives of the original compound. These derivatives can have different properties and applications, depending on the specific functional groups introduced .

Scientific Research Applications

Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in biological staining techniques to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Widely used as a colorant in textiles and cleaning products.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes. The anthracene core can intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name (CAS) Key Substituents Backbone Modifications
Target Compound (41011-48-7) - 3-Sulfoanthracene
- Sulfonyl phenoxy bridge
- Disodium salt
Anthraquinone-benzoic acid hybrid
3-[(4-Amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]benzoic acid ethyl ester (18908-55-9) - Ethyl ester
- Single sodium salt
Esterified benzoic acid, no sulfonyl phenoxy
2-[(4-Amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]-4-[[2-(sulfooxy)ethyl]sulfonyl]benzoic acid (85940-62-1) - Additional ethyl sulfonate
- Potassium/sodium mixed salt
Extra sulfonate group, increased hydrophilicity
3-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]benzoic acid (58473-42-0) - No sulfonate groups
- Free carboxylic acid
Non-sulfonated anthracene, reduced polarity
4-[[(4-Aminophenyl)sulfonyl]amino]-2-hydroxybenzoic acid (6202-21-7) - Sulfonamide linkage
- Hydroxyl group
Simplified structure with sulfonamide

Solubility and Physicochemical Properties

  • Target Compound : High water solubility due to disodium sulfonate groups. Likely stable in aqueous media .
  • Ethyl Ester Analog (18908-55-9) : Reduced solubility compared to the target; esterification decreases ionic character .
  • Mixed Salt Derivative (85940-62-1) : Enhanced solubility from dual sulfonate groups and mixed cations (K+/Na+) .
  • Non-Sulfonated Analog (58473-42-0): Low water solubility; free carboxylic acid may form aggregates in polar solvents .

Research Findings and Data

Quantitative Structure-Toxicity Relationship (QSTR) Insights

  • Benzoic acid derivatives with higher molecular connectivity indices (e.g., sulfonated compounds) show reduced oral toxicity in mice .
  • The target compound’s sulfonate groups likely mitigate toxicity by limiting passive diffusion across biological membranes .

Analytical Characterization

  • HPLC Methods : Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates sulfonated analogs, with retention times correlating with hydrophobicity .
  • Crystallography : SHELX software aids in resolving complex structures, particularly for sodium/potassium salts .

Biological Activity

Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt (CAS No. 41011-48-7) is a complex organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C27H16N2Na2O10SC_{27}H_{16}N_{2}Na_{2}O_{10}S

Its structure consists of an anthracene derivative with sulfonic acid and amine functionalities, contributing to its biological activity.

Biological Activities

1. Antibacterial Activity
Research has shown that benzoic acid derivatives exhibit varying degrees of antibacterial activity. In particular, compounds similar to benzoic acid have been tested against various bacterial strains. For instance, studies indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis while showing weaker effects on other strains .

2. Enzyme Inhibition
Enzyme inhibition studies have demonstrated that benzoic acid derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential therapeutic applications in treating conditions related to enzyme dysregulation .

3. Antioxidant Properties
The antioxidant capacity of benzoic acid derivatives has been evaluated through various assays, indicating their ability to scavenge free radicals and reduce oxidative stress in biological systems .

4. Cytotoxic Effects
Research indicates that certain benzoic acid derivatives can induce cytotoxicity in cancer cell lines. This suggests a potential role in cancer therapy, where these compounds may inhibit tumor growth or induce apoptosis in malignant cells .

The biological activity of benzoic acid derivatives is often attributed to their interactions with specific cellular targets:

  • Protein Degradation Pathways : Studies have highlighted the ability of these compounds to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), crucial for maintaining cellular homeostasis .
  • Binding Interactions : Molecular docking studies have suggested that these compounds can bind effectively to various enzymes, influencing their activity and potentially leading to therapeutic effects .

Case Studies

Case Study 1: Antibacterial Screening
A study evaluated a series of benzoic acid derivatives for their antibacterial properties against multiple bacterial strains. The results indicated that certain modifications to the benzoic acid structure enhanced antibacterial efficacy significantly compared to the parent compound .

Case Study 2: Enzyme Inhibition
In vitro assays were conducted to assess the inhibitory effects of synthesized benzoic acid derivatives on AChE and urease. The findings revealed that some derivatives exhibited strong inhibition, suggesting potential applications in treating Alzheimer's disease and other conditions associated with enzyme dysregulation .

Data Summary Table

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. typhi, B. subtilis
Enzyme InhibitionStrong inhibition of AChE and urease
AntioxidantEffective in scavenging free radicals
CytotoxicityInduces apoptosis in cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.